molecular formula C15H12N2OS B5231113 N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B5231113
M. Wt: 268.3 g/mol
InChI Key: GUUXAKHBEZTRBK-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a thiazole ring via a carboxamide linkage. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-9-19-15(16-10)17-14(18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUXAKHBEZTRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 4-methyl-1,3-thiazole-2-amine with naphthalene-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the naphthalene ring.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. The naphthalene ring can intercalate into DNA, disrupting its structure and function. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
  • N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is unique due to the presence of both a thiazole and a naphthalene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to interact with DNA and proteins sets it apart from other similar compounds, highlighting its potential in medicinal chemistry .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a thiazole derivative characterized by its unique structure, which includes a naphthalene backbone and a carboxamide functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure

The compound consists of:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Naphthalene moiety : A polycyclic aromatic hydrocarbon that enhances the compound's lipophilicity and biological activity.
  • Carboxamide linkage : Provides stability and facilitates interactions with biological targets.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. The thiazole and naphthalene components contribute to its ability to disrupt microbial cell membranes and inhibit growth. Research has shown that similar compounds possess activity against various bacterial strains, including:

Microbial Strain Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate sensitivity
Candida albicansEffective antifungal action

Anticancer Activity

The compound's anticancer potential has been explored through various studies. The presence of the thiazole ring is critical for cytotoxic activity. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the thiazole ring can significantly enhance anticancer efficacy. The compound has been tested against several cancer cell lines, showing promising results:

Cell Line IC50 (µg/mL) Reference Compound
A431 (epidermoid carcinoma)1.98 ± 1.22Doxorubicin
HT29 (colon cancer)23.30 ± 0.35Doxorubicin

The mechanism by which this compound exerts its anticancer effects involves:

  • Interference with DNA replication : The compound can intercalate into DNA strands, disrupting replication processes.
  • Modulation of protein interactions : It may interact with proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated a significant reduction in microbial growth compared to controls, suggesting its potential as a therapeutic agent against infections caused by resistant strains .
  • Anticancer Activity Assessment : In vitro assays were conducted on human cancer cell lines to assess the cytotoxic effects of the compound. The findings showed that it induced apoptosis at concentrations lower than those required for standard chemotherapeutic agents .

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